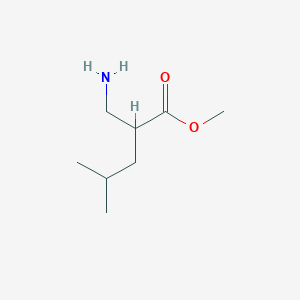
1-(3-((Diméthylamino)méthyl)-1,4-thiazépan-4-yl)-2-phénylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a synthetic organic compound that features a thiazepane ring, a phenyl group, and a butanone moiety
Applications De Recherche Scientifique
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one typically involves multiple steps:
-
Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the seven-membered ring.
-
Attachment of the Dimethylamino Group: : The dimethylamino group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the thiazepane intermediate with a dimethylamine source under basic conditions.
-
Addition of the Phenylbutanone Moiety: : The final step involves the addition of the phenylbutanone group through a Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions, while the thiazepane ring provides a rigid scaffold that influences the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one: Similar structure but with an aminomethyl group instead of a dimethylamino group.
1-(3-((Methylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. The thiazepane ring also provides a distinct three-dimensional structure that can influence its pharmacokinetic properties.
Propriétés
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-4-17(15-9-6-5-7-10-15)18(21)20-11-8-12-22-14-16(20)13-19(2)3/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOKXPIDQQWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
![Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500279.png)
![7-METHYL-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2500281.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)
![2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2500285.png)
![Methyl 2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B2500286.png)
